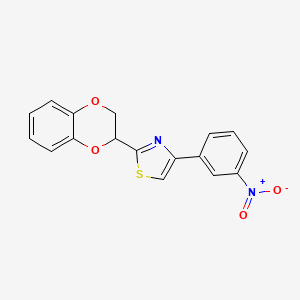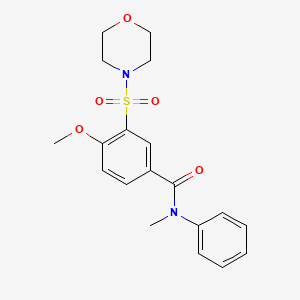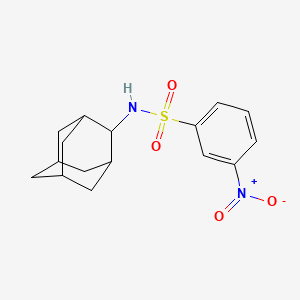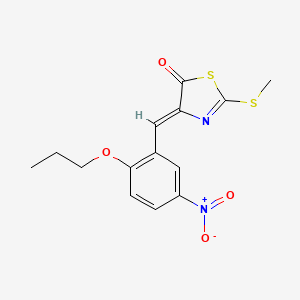![molecular formula C16H16Cl2O3 B5175327 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5175327.png)
1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene, also known as bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the heart, reducing heart rate and blood pressure. In
作用機序
Bisoprolol works by blocking the beta-adrenergic receptors in the heart, which are responsible for the effects of adrenaline on the heart. By blocking these receptors, 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene reduces heart rate and blood pressure, which can help to improve heart function and reduce the risk of cardiovascular events.
Biochemical and physiological effects:
Bisoprolol has several biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output, which can help to improve heart function. In addition, 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene can also reduce the release of renin, which is an enzyme that plays a role in regulating blood pressure.
実験室実験の利点と制限
Bisoprolol has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the cardiovascular system. However, 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene also has limitations, as it can have off-target effects on other beta-adrenergic receptors in the body, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene. One area of interest is the potential use of 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene in the treatment of migraines, as it has been shown to reduce the frequency and severity of migraines in some patients. Another area of interest is the potential use of 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene in combination with other drugs for the treatment of heart failure, as it may have synergistic effects when used in combination with other medications.
In conclusion, 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene is a beta-blocker medication with a well-established mechanism of action and extensive scientific research supporting its use in the treatment of cardiovascular conditions. Further research is needed to explore its potential use in the treatment of other conditions and its use in combination with other medications.
合成法
Bisoprolol can be synthesized through a multistep process starting from 3-methoxyphenol. The first step involves the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with 1,4-dichlorobenzene in the presence of a base to form 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene.
科学的研究の応用
Bisoprolol has been extensively studied for its cardiovascular effects. It has been shown to be effective in reducing blood pressure and improving heart function in patients with hypertension and heart failure. In addition, 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has been studied for its potential use in the treatment of other conditions such as migraines, anxiety, and glaucoma.
特性
IUPAC Name |
1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-13-4-2-5-14(11-13)20-8-3-9-21-16-10-12(17)6-7-15(16)18/h2,4-7,10-11H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOYXLHEIBTPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5175263.png)

![N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5175273.png)
![bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone](/img/structure/B5175289.png)
![4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B5175292.png)
![methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate](/img/structure/B5175303.png)
![5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5175305.png)
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5175312.png)
![N-[2-(2-hydroxy-3-methoxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5175321.png)
![N-(2-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5175335.png)


